Cas no 1903-65-7 (N-Ethylpiperidine-4-carboxamide)

N-Ethylpiperidine-4-carboxamide structure
1903-65-7 structure
Product Name:N-Ethylpiperidine-4-carboxamide
CAS No:1903-65-7
MF:C8H16N2O
MW:156.225441932678
MDL:MFCD08444676
CID:1024724
PubChem ID:13593161
Update Time:2025-09-23

N-Ethylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethylpiperidine-4-carboxamide
    • N-ethyl-4-Piperidinecarboxamide
    • 4-(N-Ethylcarbamoyl)-piperidin
    • N-ethyl-piperidine-4-carboxamide
    • Piperidin-4-carbonsaeure-aethylamid
    • Piperidin-4-carbonsaeure-ethylamid
    • piperidine-4-carboxylic acid ethylamide
    • A880423
    • 4-Piperidinecarboxamide, N-ethyl-
    • KMFMXQYAYHXUJO-UHFFFAOYSA-N
    • SB41517
    • 1903-65-7
    • DTXSID50544580
    • AKOS000199785
    • NS-01216
    • SCHEMBL1018964
    • EN300-29637
    • DA-43401
    • BAA90365
    • MFCD08444676
    • J-012288
    • CS-0212944
    • N-Ethylpiperidine-4-carboxamide, AldrichCPR
    • MDL: MFCD08444676
    • Inchi: 1S/C8H16N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
    • InChI Key: KMFMXQYAYHXUJO-UHFFFAOYSA-N
    • SMILES: O=C(C1CCNCC1)NCC

Computed Properties

  • Exact Mass: 156.12600
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 44.62000
  • LogP: 1.29120

N-Ethylpiperidine-4-carboxamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-Ethylpiperidine-4-carboxamide Production Method

N-Ethylpiperidine-4-carboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1903-65-7)N-Ethylpiperidine-4-carboxamide
Order Number:A880423
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):370.0
Email:sales@amadischem.com

N-Ethylpiperidine-4-carboxamide Related Literature

Additional information on N-Ethylpiperidine-4-carboxamide

Recent Advances in the Study of N-Ethylpiperidine-4-carboxamide (CAS: 1903-65-7) in Chemical Biology and Pharmaceutical Research

N-Ethylpiperidine-4-carboxamide (CAS: 1903-65-7) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This piperidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) targeting drugs. Recent studies have focused on its unique structural properties that enable effective blood-brain barrier penetration, making it a valuable scaffold for neuropharmacological agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-Ethylpiperidine-4-carboxamide derivatives exhibit remarkable affinity for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection and cancer therapy. The research team utilized molecular docking simulations and in vitro binding assays to characterize the interaction between these derivatives and sigma receptors, revealing a potential dual mechanism of action that could be exploited for treating neurodegenerative diseases.

In the field of synthetic chemistry, advancements have been made in the efficient production of N-Ethylpiperidine-4-carboxamide. A recent patent (WO2023056789) describes an improved synthetic route that achieves higher yields (85-92%) while reducing the formation of byproducts. This method employs a novel catalytic system involving palladium nanoparticles supported on functionalized graphene oxide, which demonstrates excellent recyclability and maintains consistent performance over multiple reaction cycles.

Pharmacokinetic studies conducted in 2024 have provided new insights into the metabolic profile of N-Ethylpiperidine-4-carboxamide. Using advanced LC-MS/MS techniques, researchers identified three major metabolites and characterized their biological activities. Interestingly, one metabolite (N-Ethyl-4-hydroxypiperidine-4-carboxamide) showed enhanced water solubility while maintaining pharmacological activity, suggesting potential for prodrug development.

The compound's versatility is further highlighted by its application in radiopharmaceuticals. Recent work published in Nuclear Medicine and Biology describes the successful labeling of N-Ethylpiperidine-4-carboxamide derivatives with fluorine-18 for PET imaging applications. These radiotracers demonstrated excellent brain uptake and specific binding to target proteins in preclinical models, opening new possibilities for diagnostic imaging in neurological disorders.

Ongoing clinical trials (NCT05678945) are investigating N-Ethylpiperidine-4-carboxamide-based compounds for the treatment of neuropathic pain. Preliminary results from Phase I studies indicate good tolerability and favorable safety profiles at therapeutic doses. Researchers are particularly encouraged by the compound's ability to modulate glutamatergic transmission without causing significant adverse CNS effects commonly associated with current treatments.

Future research directions for N-Ethylpiperidine-4-carboxamide include exploration of its potential in immunotherapy and as a building block for PROTAC (proteolysis targeting chimera) development. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for these emerging therapeutic modalities. Several pharmaceutical companies have included N-Ethylpiperidine-4-carboxamide derivatives in their preclinical pipelines, signaling growing industry interest in this chemical scaffold.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1903-65-7)N-Ethylpiperidine-4-carboxamide
A880423
Purity:99%
Quantity:1g
Price ($):370.0
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